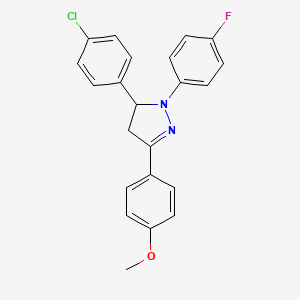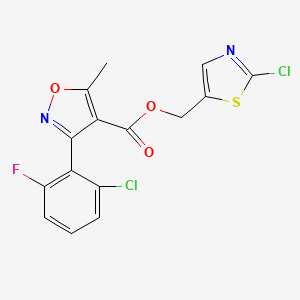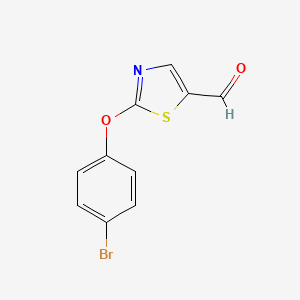![molecular formula C5H4ClN5S B3037552 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine CAS No. 478258-52-5](/img/structure/B3037552.png)
7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine, often involves oxidative cyclization of pyrimidinylhydrazones . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3.Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, can undergo various chemical reactions. For instance, oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones with iodobenzene diacetate (IBD) in dichloromethane gives rise to [1,2,4]triazolo[4,3-c]pyrimidine derivatives .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Regioselective Synthesis : 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine is used in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The chloro derivative is reactive and can be transformed into various substituted derivatives through reactions with amines, alcohols, and acids, demonstrating its versatility in organic synthesis (Drev et al., 2014).
Intermediate for Anomalous Nucleosides : It serves as an intermediate in the synthesis of anomalous nucleosides, showcasing potential antiseptic activity. This underlines its role in the development of novel compounds with possible medical applications (Savateev et al., 2018).
Crystallography and Molecular Structure : Research on 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine, a related compound, has provided insights into its molecular structure in different crystal environments. This is significant for understanding the biological activity of coordination compounds of this class (Canfora et al., 2010).
Potential Medical and Biological Applications
Antifungal Properties : Derivatives of this compound have been studied for their antifungal properties, particularly against Trichophyton mentagrophytes, indicating potential use in antifungal therapies (Novinson et al., 1977).
Anticancer Activity : A compound structurally related to this compound demonstrated moderate anticancer activity, highlighting the potential of such compounds in cancer treatment (Lu Jiu-fu et al., 2015).
Hepatitis C Virus Inhibition : Novel 7-aminopyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have been identified as potent inhibitors of the hepatitis C virus, offering potential therapeutic applications (Hwang et al., 2012).
Other Applications
Synthetic Intermediates : The compound's derivatives exhibit versatility as synthetic intermediates, useful in various chemical reactions such as Kumada cross-couplings and Buchwald–Hartwig amination, indicating its utility in advanced organic synthesis (Tang et al., 2014).
Hydrogen Bond Studies : Research into related pyrazolo[1,5-a]pyrimidine compounds has provided insights into hydrogen-bonded chain structures, contributing to the broader understanding of molecular interactions in crystallography (Portilla et al., 2006).
Mecanismo De Acción
Target of Action
7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to have a wide range of biological and pharmacological importance . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal activities .
Action Environment
The synthesis of pyrazolo[1,5-a]pyrimidines has been found to be influenced by the use of deep eutectic solvents (des), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .
Direcciones Futuras
Pyrimidine derivatives, including 7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine, have shown promise in various therapeutic applications, including neuroprotection and anti-inflammatory effects . Future research could focus on further exploring these properties and developing new pyrimidine-based compounds for therapeutic use .
Propiedades
IUPAC Name |
7-chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5S/c1-12-5-7-3(6)2-4-8-9-10-11(4)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBRMVGYMDBZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NN=NN21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234829 | |
| Record name | 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478258-52-5 | |
| Record name | 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478258-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-5-(methylthio)tetrazolo[1,5-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501234829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3037475.png)

![2-({2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)malononitrile](/img/structure/B3037478.png)

![2-Amino-4-[(4-chlorobenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B3037485.png)
![5-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3037486.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)
![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)
![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)
![2-(Allylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B3037490.png)
methanone](/img/structure/B3037491.png)
